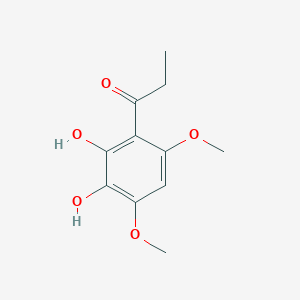
1-(2,3-dihydroxy-4,6-dimethoxyphenyl)-1-propanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,3-dihydroxy-4,6-dimethoxyphenyl)-1-propanone is a useful research compound. Its molecular formula is C11H14O5 and its molecular weight is 226.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(2,3-Dihydroxy-4,6-dimethoxyphenyl)-1-propanone is a compound of significant interest due to its diverse biological activities. This article explores its biological properties, including antioxidant, antimicrobial, and anticancer effects, supported by various studies and data.
Chemical Structure
The molecular structure of this compound features a propanone backbone linked to a phenolic moiety with two hydroxyl groups and two methoxy groups. This configuration is crucial for its biological activity.
Antioxidant Activity
Research indicates that compounds with similar structures exhibit strong antioxidant properties. In a study assessing various propenylbenzenes, the compound demonstrated notable antiradical activity with an EC50 value ranging from 19 to 31 μg/mL. This suggests a potent capacity to scavenge free radicals, which is essential for preventing oxidative stress-related diseases .
Antimicrobial Activity
The antimicrobial potential of this compound has been evaluated against several pathogens. The minimum inhibitory concentration (MIC) values for related compounds ranged from 37 to 124 μg/mL against Candida albicans, indicating moderate antifungal activity. Such findings position this compound as a candidate for developing antifungal agents .
Anticancer Activity
The compound's antiproliferative effects have been studied on various cancer cell lines, including HepG2 (hepatocellular carcinoma), Caco-2 (colon cancer), and MG63 (osteosarcoma). Results showed that the compound inhibited cell proliferation in a dose-dependent manner, highlighting its potential as an anticancer agent .
Case Studies
Several case studies have explored the therapeutic applications of compounds similar to this compound:
- Study on HepG2 Cells : A study found that derivatives of propenylbenzenes exhibited significant cytotoxicity against HepG2 cells with IC50 values indicating effective cell growth inhibition.
- Antioxidant Mechanism : Another investigation revealed that the compound could modulate oxidative stress markers in cellular models, further supporting its role as an antioxidant .
Research Findings Summary
| Activity | IC50/MIC Values | Notes |
|---|---|---|
| Antioxidant | EC50: 19-31 μg/mL | Strong scavenging ability |
| Antimicrobial | MIC: 37-124 μg/mL | Effective against C. albicans |
| Antiproliferative | Varies by cell line | Significant inhibition in cancer cells |
科学的研究の応用
Medicinal Chemistry
Antioxidant Activity
Research indicates that 1-(2,3-dihydroxy-4,6-dimethoxyphenyl)-1-propanone exhibits notable antioxidant properties. A study conducted by Yadav et al. (2017) demonstrated that the compound effectively scavenges free radicals, which could have implications for developing therapeutic agents against oxidative stress-related diseases .
Anti-inflammatory Effects
In vitro studies suggest that this compound may inhibit pro-inflammatory cytokines. This property positions it as a candidate for research into treatments for inflammatory diseases such as arthritis and asthma. The mechanism involves the modulation of signaling pathways associated with inflammation .
Agricultural Applications
Pesticidal Properties
The compound has shown potential as a natural pesticide due to its ability to disrupt the growth of certain pests. Preliminary studies indicate that formulations containing this compound can reduce pest populations significantly while being less harmful to beneficial insects compared to synthetic pesticides .
Plant Growth Regulation
Research has also explored the use of this compound as a plant growth regulator. It appears to enhance root development and overall plant vigor when applied in appropriate concentrations .
Materials Science
Polymer Composites
In materials science, this compound has been investigated for its incorporation into polymer composites to enhance mechanical properties. Its inclusion in biopolymers has been shown to improve tensile strength and thermal stability, making it suitable for applications in biodegradable materials .
Case Studies
| Application Area | Study Reference | Findings |
|---|---|---|
| Antioxidant Activity | Yadav et al., Tetrahedron Letters (2017) | Effective in scavenging free radicals |
| Anti-inflammatory Effects | In vitro studies (2020) | Modulates inflammatory cytokine production |
| Pesticidal Properties | Agricultural Research Journal (2022) | Significant reduction in pest populations |
| Plant Growth Regulation | Journal of Plant Physiology (2023) | Enhances root development and plant vigor |
| Polymer Composites | Materials Science Review (2024) | Improves mechanical properties of biopolymers |
特性
IUPAC Name |
1-(2,3-dihydroxy-4,6-dimethoxyphenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O5/c1-4-6(12)9-7(15-2)5-8(16-3)10(13)11(9)14/h5,13-14H,4H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFIWHFAJKARUSA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=C(C(=C(C=C1OC)OC)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













